rac Styrene Oxide-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

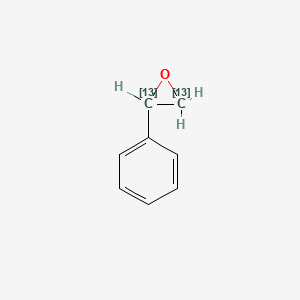

rac Styrene Oxide-13C2: is a labeled analogue of styrene oxide, where two carbon atoms are replaced with the isotope carbon-13. This compound is used extensively in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of rac Styrene Oxide-13C2 typically involves the epoxidation of styrene-13C2. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds via the formation of a three-membered epoxide ring from the alkene group of styrene-13C2.

Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled styrene as the starting material. The process includes the epoxidation of styrene-13C2 using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method ensures high yield and purity of the product.

化学反应分析

Types of Reactions: rac Styrene Oxide-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetaldehyde-13C2.

Reduction: Reduction of the epoxide ring can yield phenylethane-1,2-diol-13C2.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic conditions.

Major Products:

- Phenylacetaldehyde-13C2

- Phenylethane-1,2-diol-13C2

- Various substituted phenylethanes

科学研究应用

rac Styrene Oxide-13C2 is widely used in scientific research, including:

- Chemistry: It serves as a precursor for the synthesis of various chiral compounds and as a probe in mechanistic studies.

- Biology: Used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

- Medicine: Employed in the development of pharmaceuticals and in the study of drug metabolism.

- Industry: Utilized in the production of fine chemicals and as a standard in analytical chemistry.

作用机制

The mechanism of action of rac Styrene Oxide-13C2 involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the presence of acidic or basic catalysts. The compound can also undergo enzymatic transformations in biological systems, where enzymes such as epoxide hydrolases catalyze the hydrolysis of the epoxide ring to form diols.

相似化合物的比较

- Styrene Oxide: The non-labeled analogue of rac Styrene Oxide-13C2.

- Phenylethylene Oxide: Another epoxide with a similar structure but without isotopic labeling.

- Epoxystyrene: A related compound with an epoxide ring attached to a styrene moiety.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This labeling provides a distinct advantage in research applications, enabling the study of reaction mechanisms, metabolic pathways, and the fate of carbon atoms in complex systems.

生物活性

Rac Styrene Oxide-13C2 is a stable isotope-labeled derivative of styrene oxide, which is an important compound in various chemical and biological processes. Understanding its biological activity is crucial for assessing its potential effects on human health and the environment. This article synthesizes current research findings, case studies, and biochemical data related to the biological activity of this compound.

This compound has the molecular formula C8H8O and is characterized by its epoxide functional group, which contributes to its reactivity. The presence of the 13C label allows for enhanced tracking in metabolic studies and provides insights into its interactions within biological systems.

Biochemical Interactions

The biological activity of this compound is primarily mediated through its interaction with various biomolecules:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, influencing their catalytic activities and potentially altering metabolic pathways. This interaction can lead to the formation of reactive metabolites that may contribute to toxicity or mutagenicity .

- Cellular Effects : Studies have shown that this compound can modulate cellular signaling pathways, affecting gene expression and cellular metabolism. For example, it has been observed to influence transcription factors, leading to altered gene expression profiles .

Toxicological Profile

Research indicates that this compound exhibits significant toxicological effects:

- Mutagenicity : It has been reported to be mutagenic in certain bacterial strains (S. typhimurium) without requiring metabolic activation, indicating a direct DNA-damaging potential . This suggests that exposure could lead to genetic mutations, raising concerns about its carcinogenic potential.

- Animal Studies : In animal models, exposure to styrene oxide has resulted in various adverse effects, including liver necrosis and damage to the nasal olfactory epithelium. The lowest observed adverse effect levels (LOAELs) for these lesions were reported at concentrations as low as 20 ppm for chronic exposure .

Case Studies

Several case studies have highlighted the implications of exposure to this compound:

- Occupational Exposure : A study examining workers exposed to styrene found no significant increases in adverse reproductive outcomes; however, high concentrations were linked to increased fetal deaths in animal models .

- Environmental Impact : Research on aquatic environments indicated that styrene derivatives could affect local biota, leading to bioaccumulation and potential toxicity in higher trophic levels .

Metabolic Pathways

The metabolism of this compound involves several pathways:

- Cytochrome P450-Mediated Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities compared to the parent compound .

- Reactive Metabolites : The formation of reactive metabolites can contribute to oxidative stress and cellular damage, which are critical factors in the compound's overall toxicity profile .

Summary Table of Biological Activity

属性

IUPAC Name |

2-phenyl(2,3-13C2)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-ANVYNZRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH](O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。